5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide
Overview
Description
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide is a useful research compound. Its molecular formula is C7H12BrN3S and its molecular weight is 250.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for this compound.
Mode of Action
This compound is a selective dopamine D2 receptor agonist . It works by selectively stimulating the postsynaptic membrane’s dopamine D2 receptors in the striatum . This selective stimulation leads to the inhibition of dopamine release in the undamaged areas of the dopamine nerve endings and reduces dopaminergic neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of dopaminergic neurotransmission . By selectively stimulating dopamine D2 receptors, it can influence various physiological processes regulated by dopamine, potentially producing anti-Parkinsonian effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH, temperature, and presence of other molecules) and external factors like storage conditions. For instance, it is recommended to store this compound at room temperature, preferably in a cool and dark place .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.BrH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPFLCYHPAILW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1N=C(S2)N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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